molecular formula C19H20N4O4S B11013004 2-(2-methoxyethyl)-1-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11013004
M. Wt: 400.5 g/mol
InChI Key: PQWQQCGBVCLJLX-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyethyl group, a tetrahydrofuran ring, a thiadiazole ring, and an isoquinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Coupling Reactions: The final coupling of the tetrahydrofuran ring and the thiadiazole ring to the isoquinoline core can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the thiadiazole ring.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

    Cyclization: Acid or base catalysts to promote ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: It can be used in the synthesis of advanced polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]isoquinoline-4-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-26-10-8-23-11-14(12-5-2-3-6-13(12)18(23)25)16(24)20-19-22-21-17(28-19)15-7-4-9-27-15/h2-3,5-6,11,15H,4,7-10H2,1H3,(H,20,22,24)

InChI Key

PQWQQCGBVCLJLX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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